An In-depth Technical Guide to 3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential biological applications of 3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid. This molecule belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the rational design and investigation of 1,3,4-oxadiazole derivatives.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The metabolic stability and favorable pharmacokinetic profile of the 1,3,4-oxadiazole nucleus make it a privileged scaffold in modern drug discovery. The incorporation of a pyridine ring and a propanoic acid side chain, as seen in 3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid, offers unique opportunities for targeted biological interactions and improved physicochemical properties.
Chemical Structure and Properties
The chemical identity of 3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is defined by its unique arrangement of a pyridine ring linked to a 1,3,4-oxadiazole core, which in turn is substituted with a propanoic acid moiety.
Molecular Structure
The structural formula of the compound is C10H9N3O3.
Caption: Chemical structure of 3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. While experimental data for some properties of this specific molecule are not widely published, estimations and data from commercial suppliers are included.
| Property | Value | Source |
| CAS Number | 933685-25-7 | |
| Molecular Formula | C10H9N3O3 | |
| Molecular Weight | 219.20 g/mol | [1] |
| Appearance | Expected to be a solid | - |
| Melting Point | Not explicitly reported; related compounds have melting points in the range of 150-250 °C. | [2] |
| Solubility | Expected to have some solubility in polar organic solvents like DMSO and DMF. | - |
| pKa | The carboxylic acid moiety imparts acidic properties. The pyridine ring provides a basic site. | - |
Synthesis and Characterization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry.[4] A common and effective method involves the cyclization of diacylhydrazines or the oxidation of acylhydrazones.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can be achieved through a multi-step process starting from readily available starting materials. The rationale behind this proposed pathway is its reliance on high-yielding and well-documented reactions.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for the synthesis of similar 1,3,4-oxadiazole derivatives.
Step 1: Synthesis of Picolinohydrazide (E)
-
To a solution of picolinic acid (A) in a suitable solvent (e.g., toluene), add thionyl chloride (B) dropwise at 0 °C.
-
Reflux the mixture for 2-3 hours to ensure complete formation of picolinoyl chloride (C).
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude picolinoyl chloride in a solvent like dichloromethane and add it dropwise to a cooled solution of hydrazine hydrate (D) in ethanol.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the resulting picolinohydrazide (E) by recrystallization.
Step 2: Synthesis of N'-(carboxyacetyl)picolinohydrazide (G)
-
Dissolve picolinohydrazide (E) in a suitable solvent such as glacial acetic acid.
-
Add succinic anhydride (F) to the solution and stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with water, and dry the crude N'-(carboxyacetyl)picolinohydrazide (G).
Step 3: Synthesis of 3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid (I)
-
To N'-(carboxyacetyl)picolinohydrazide (G), add a dehydrating agent such as phosphorus oxychloride (H) carefully at 0 °C.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture to room temperature and pour it cautiously onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product (I).
Spectroscopic Characterization (Expected)
The structural confirmation of the synthesized compound would be achieved through various spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are anticipated.[5]
Infrared (IR) Spectroscopy:
-
~3000-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid.
-
~1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyridine and oxadiazole rings.
-
~1250 cm⁻¹ and ~1050 cm⁻¹: C-O-C stretching of the oxadiazole ring.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Signals corresponding to the protons of the pyridine ring (typically in the δ 7.5-8.7 ppm region).
-
Two triplet signals for the methylene protons (-CH₂-CH₂-) of the propanoic acid chain (typically in the δ 2.5-3.5 ppm region).
-
A broad singlet for the carboxylic acid proton (typically > δ 10 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Signals for the carbon atoms of the pyridine ring (typically in the δ 120-150 ppm region).
-
Signals for the two distinct carbons of the 1,3,4-oxadiazole ring (typically in the δ 155-165 ppm region).[5]
-
A signal for the carbonyl carbon of the carboxylic acid (typically > δ 170 ppm).
-
Signals for the methylene carbons of the propanoic acid chain.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (219.20 g/mol ).
Biological Activities and Therapeutic Potential
While specific biological data for 3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is not extensively reported, the known pharmacological profile of related 1,3,4-oxadiazole and pyridine-containing compounds allows for informed predictions of its potential therapeutic applications.
Postulated Mechanisms of Action
Derivatives of 1,3,4-oxadiazole have been shown to exert their biological effects through various mechanisms, including:
-
Enzyme Inhibition: Many oxadiazole-containing compounds are known to inhibit enzymes such as cyclooxygenase (COX), lipoxygenase, and various kinases, which are implicated in inflammation and cancer.[2]
-
Antimicrobial Action: The heterocyclic core can interfere with microbial cellular processes, leading to antibacterial and antifungal effects.[5][6]
-
Receptor Interaction: The pyridine moiety can participate in hydrogen bonding and other interactions with biological receptors, potentially modulating their activity.
Potential Therapeutic Areas
Based on the activities of analogous compounds, 3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid could be a promising candidate for investigation in the following areas:
-
Anti-inflammatory Agents: The structural resemblance to known anti-inflammatory agents suggests potential for the treatment of inflammatory disorders.[3]
-
Antimicrobial Drug Discovery: The combined presence of the oxadiazole and pyridine rings is a common feature in many antimicrobial compounds.[5][6]
-
Anticancer Research: Numerous 1,3,4-oxadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2]
Future Directions and Conclusion
3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid represents a molecule of significant interest for further investigation in the field of medicinal chemistry. The in-depth characterization of its physical and pharmacological properties is warranted. Future research should focus on its definitive synthesis and purification, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo studies. Elucidation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent. This technical guide provides a solid foundation for initiating such research endeavors.
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